molecular formula C17H18N4O3 B5615712 N-cyclopropyl-2-(2,5-dioxo-1-imidazolidinyl)-N-(1H-indol-5-ylmethyl)acetamide

N-cyclopropyl-2-(2,5-dioxo-1-imidazolidinyl)-N-(1H-indol-5-ylmethyl)acetamide

Cat. No. B5615712
M. Wt: 326.35 g/mol
InChI Key: QNJWSIAJBWJJLP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclopropane-based compounds, which share structural similarities with "N-cyclopropyl-2-(2,5-dioxo-1-imidazolidinyl)-N-(1H-indol-5-ylmethyl)acetamide", typically involves the creation of chiral cyclopropane units. These units serve as key intermediates for the development of conformationally restricted analogues aiming at enhanced activity and specificity. For instance, the synthesis of highly selective histamine H3 receptor agonists from chiral cyclopropane precursors demonstrates the methodology that could be relevant to synthesizing our compound of interest (Kazuta et al., 2003).

Molecular Structure Analysis

The molecular structure of compounds closely related to "N-cyclopropyl-2-(2,5-dioxo-1-imidazolidinyl)-N-(1H-indol-5-ylmethyl)acetamide" often showcases a planar conformation of the imidazolidine-2,4-dione system, as demonstrated in related imidazolidine derivatives. This planarity and specific dihedral angles between structural moieties contribute to the biological activity and molecular interactions of such compounds (Sethusankar et al., 2002).

Chemical Reactions and Properties

The reactivity and chemical properties of "N-cyclopropyl-2-(2,5-dioxo-1-imidazolidinyl)-N-(1H-indol-5-ylmethyl)acetamide" can be inferred from similar compounds, which engage in cyclization reactions and exhibit specific reactivity patterns due to the presence of acetamide and imidazolidine groups. These functionalities often lead to the formation of cyclic derivatives under certain conditions, as seen in the cyclization of acrylohydrazides to imidazolin-5-ones (Nguyen et al., 2016).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structure, are crucial for understanding the behavior and application potential of a chemical compound. While specific data on "N-cyclopropyl-2-(2,5-dioxo-1-imidazolidinyl)-N-(1H-indol-5-ylmethyl)acetamide" are not available, analogs with similar structural features exhibit characteristic crystalline structures and hydrogen bonding patterns, contributing to their physical properties and stability (Sethusankar et al., 2002).

properties

IUPAC Name

N-cyclopropyl-2-(2,5-dioxoimidazolidin-1-yl)-N-(1H-indol-5-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c22-15-8-19-17(24)21(15)10-16(23)20(13-2-3-13)9-11-1-4-14-12(7-11)5-6-18-14/h1,4-7,13,18H,2-3,8-10H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJWSIAJBWJJLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CC3=C(C=C2)NC=C3)C(=O)CN4C(=O)CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-2-(2,5-dioxo-1-imidazolidinyl)-N-(1H-indol-5-ylmethyl)acetamide

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